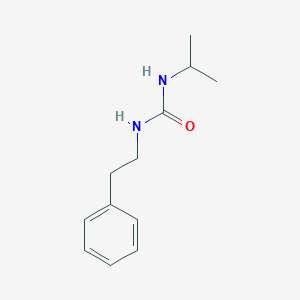

N-isopropyl-N'-(2-phenylethyl)urea

Description

N-Isopropyl-N'-(2-phenylethyl)urea is a synthetic urea derivative characterized by an isopropyl group attached to one nitrogen atom and a 2-phenylethyl group on the adjacent nitrogen. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol. The compound’s structure combines aliphatic (isopropyl) and aromatic (2-phenylethyl) moieties, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-phenylethyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |

InChI Key |

PSAWVIDTLZCUIF-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)NCCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)NC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N-isopropyl-N'-(2-phenylethyl)urea and its derivatives have been explored for their potential as therapeutic agents. Urea derivatives are known for their ability to act as enzyme inhibitors and have been implicated in the development of drugs targeting various diseases.

Drug Development

Urea-based compounds have been extensively studied for their role in drug discovery. For example, a class of urea derivatives has shown promise as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses. The structural characteristics of these compounds allow them to form strong hydrogen bonds with target proteins, enhancing their efficacy as inhibitors .

Case Study: MAPK Inhibitors

- Compound: N-pyrazole-N-aryl urea

- Target: p38 MAPK

- Mechanism: Forms hydrogen bonds with key residues in the binding site, demonstrating significant inhibition of inflammatory pathways.

Agrochemical Applications

This compound is also utilized in the agrochemical sector, particularly as a herbicide or a precursor for herbicide synthesis. Urea derivatives have been identified as key structural motifs in several commercial herbicides.

Herbicide Synthesis

The synthesis of N-substituted ureas is pivotal for developing effective herbicides like Isoproturon, Linuron, and Diuron. These compounds are widely used for crop protection due to their ability to inhibit specific biochemical pathways in weeds.

Data Table: Herbicides Derived from Urea Derivatives

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Isoproturon | N-isopropyl-N'-(4-isopropylphenyl)urea | Broadleaf weed control |

| Linuron | N,N'-dimethyl-N'-(3,4-dichlorophenyl)urea | Selective herbicide for crops |

| Diuron | N,N'-dimethyl-N'-(3,4-dichlorophenyl)urea | Soil residual herbicide |

Industrial Applications

Beyond medicinal and agrochemical uses, this compound has potential applications in various industrial processes.

Synthesis Methodologies

Recent advancements have led to the development of environmentally friendly synthesis methods for urea derivatives. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, which allows for high yields and purity without the need for organic solvents . This method not only enhances sustainability but also improves scalability for industrial applications.

Toxicological Considerations

The safety and environmental impact of this compound must be evaluated, especially given its use in agriculture. Studies on the toxicity of urea derivatives indicate varying levels of aquatic toxicity, necessitating careful assessment during product development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-isopropyl-N'-(2-phenylethyl)urea and related urea compounds:

Key Observations :

- Substituent Effects :

- The isopropyl group increases lipophilicity, aiding membrane permeability, a trait shared with isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea), a commercial herbicide .

- The 2-phenylethyl group introduces aromaticity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler phenyl substituents in fenuron .

Functional and Application Comparisons

- Agrochemical Potential: Fenuron and cumyluron are herbicides targeting plant photosynthesis or cell division. The target compound’s aliphatic-aromatic structure aligns with urea-based herbicides but lacks electronegative groups (e.g., chlorine in cumyluron), which are critical for herbicidal activity .

Pharmaceutical Relevance :

Physicochemical and Analytical Insights

- Chromatographic Behavior: and discuss 2-(2-phenylethyl)chromones in agarwood, which share the 2-phenylethyl moiety. The target compound’s molecular weight (206.29) suggests it may elute earlier, akin to sesquiterpenes .

- Fragmentation Patterns :

- Urea derivatives typically undergo cleavage at the urea carbonyl or N–C bonds. For example, fenuron fragments into dimethylamine and phenylurea ions. The 2-phenylethyl group in the target compound may produce characteristic ions like C₆H₅CH₂⁺ (m/z 91) during MS analysis, similar to 2-(2-phenylethyl)chromones .

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Tetrabutylammonium hydrogensulfate (TBAHS) or benzyltriethylammonium chloride (BTEAC) are effective PTCs, enabling the transfer of hydroxide ions from the aqueous phase to the organic phase.

-

Base : Powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used in stoichiometric excess (3–5 mol per mol of urea).

-

Solvent : Toluene or dimethyl sulfoxide (DMSO) serves as the diluent. DMSO doubles as a catalyst when urea itself is the starting material.

-

Temperature : Reactions proceed at 70–150°C under reflux, with completion within 6–12 hours.

Mechanistic Insights

The alkylation proceeds via a two-step mechanism:

Yield and Purity

Typical yields range from 65% to 85% , with purity exceeding 90% after extraction using dichloromethane or diethyl ether. Industrial-scale adaptations of this method emphasize solvent recycling and catalyst recovery to reduce costs.

Nucleophilic Addition of Amines to Isocyanates

A catalyst-free, biphasic method involves the reaction of primary or secondary amines with potassium isocyanate (KOCN) in water. This approach is particularly suited for synthesizing this compound due to its operational simplicity and environmental friendliness.

Protocol Details

-

Reactants : Isopropylamine and 2-phenylethylamine are sequentially added to an aqueous solution of KOCN.

-

Conditions : Reactions occur at ambient temperature (25°C) with stirring for 4–6 hours. Hydrochloric acid (HCl) activates KOCN by protonating the isocyanate ion.

-

Workup : The product is isolated via filtration or extraction, avoiding chromatographic purification.

Substrate Selectivity

The method exhibits unique chemo-selectivity based on the pKa of amines. For example, aniline (pKa ≈ 4.6) reacts preferentially over morpholine (pKa ≈ 8.7), enabling the synthesis of asymmetrical ureas without protecting groups.

Scalability and Efficiency

-

Gram-scale yields : 75–90% with >95% purity.

-

Advantages : No organic solvents, minimal waste, and compatibility with sensitive functional groups.

Ureidation of Amines with Phosgene Equivalents

Although less common due to safety concerns, phosgene derivatives (e.g., triphosgene) offer a high-yielding route to ureas. This method involves the sequential reaction of amines with triphosgene, followed by quenching with a second amine.

Synthetic Steps

-

Phosgene Activation : Triphosgene reacts with isopropylamine in dichloromethane (DCM) to form an isocyanate intermediate.

-

Urea Formation : The isocyanate is treated with 2-phenylethylamine, yielding the target urea.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of each synthesis route:

Optimization Strategies and Industrial Applications

Solvent Selection

Q & A

Advanced Research Question

- In Vitro Assays :

- Anticancer Activity : MTT assay (48–72 hr exposure; IC50 determination) in cancer cell lines (e.g., HCT-116, A549) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like tubulin (PDB ID: 1SA0) to prioritize experiments .

- ADMET Prediction : Use SwissADME to assess permeability (e.g., Caco-2 model) and cytochrome P450 interactions .

How can researchers assess the potential of this compound in material science applications?

Advanced Research Question

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperature (>200°C suggests suitability for high-temperature processes) .

- Optoelectronic Properties : UV-Vis spectroscopy (λmax ~270–300 nm for aromatic urea derivatives) and cyclic voltammetry (HOMO/LUMO levels) for organic semiconductor evaluation .

- Self-Assembly : TEM or AFM imaging in solvent-evaporation conditions to observe nanostructure formation (e.g., micelles or vesicles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.